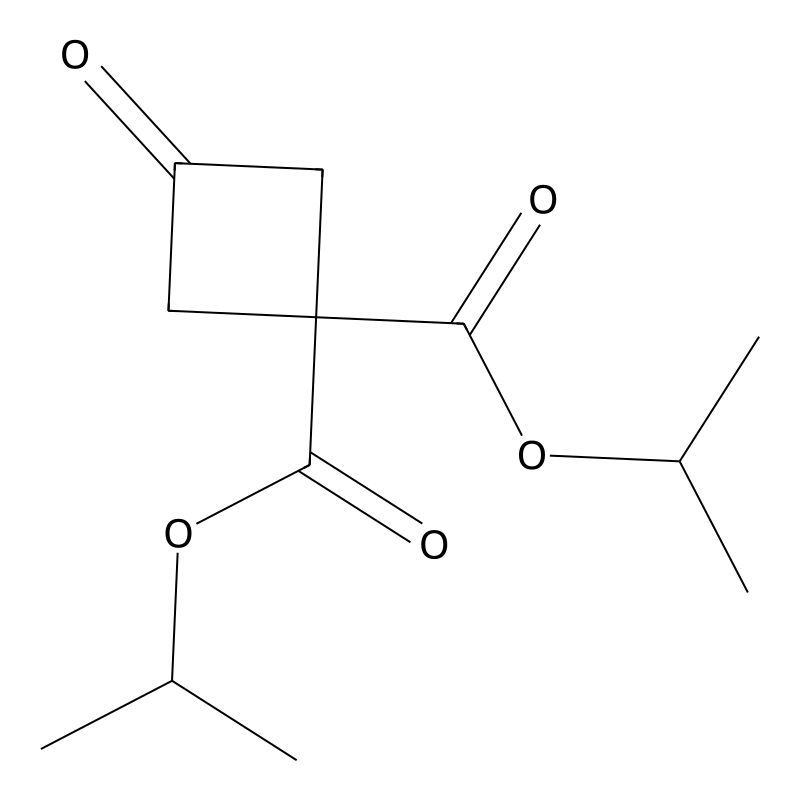

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Potential applications based on structure: The presence of a cyclobutane ring and a ketone group (C=O) suggests Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate could be a building block for synthesizing more complex molecules. However, specific examples of its use in research haven't been documented extensively.

- Availability for research: The compound can be purchased from a few chemical suppliers, indicating its potential use in scientific research. Some suppliers even list it as a "reference standard" which implies its use for comparison purposes in analytical techniques (, ).

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₈O₅. It is characterized as a cyclic ester, specifically a diester, derived from cyclobutane-1,1-dicarboxylic acid. The compound features two isopropyl groups attached to the ester functional groups, contributing to its unique properties and reactivity. Its structure includes a cyclobutane ring with a keto group at the 3-position and carboxylate groups at the 1-position, making it a compound of interest in organic synthesis and medicinal chemistry .

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding dicarboxylic acid and isopropanol.

- Transesterification: This reaction can occur with alcohols, leading to the formation of different esters.

- Decarboxylation: Under certain conditions, decarboxylation may occur, resulting in the loss of carbon dioxide and formation of smaller cyclic compounds or alkenes.

These reactions highlight its potential as an intermediate in organic synthesis .

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through several methods:

- Direct Esterification: The reaction of cyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst can yield diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.

- Cyclization Reactions: Starting from appropriate precursors such as β-keto esters or α,β-unsaturated esters can lead to the formation of the cyclobutane ring through cyclization processes.

- Functional Group Transformations: Existing compounds can be modified through various organic transformations to introduce the desired functional groups characteristic of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate .

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its unique structure allows it to serve as a building block in:

- Pharmaceutical Chemistry: Potential precursor for drug development due to its unique structural features.

- Material Science: Possible applications in developing polymers or materials with specific properties.

- Agricultural Chemistry: Investigated for use in developing agrochemicals or pesticides .

Interaction studies involving diisopropyl 3-oxocyclobutane-1,1-dicarboxylate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in biological systems and synthetic pathways. Additionally, studies on its solubility and stability in different solvents are crucial for optimizing its use in various applications .

Several compounds share structural similarities with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₂H₁₈O₄ | Similar structure but with ethyl groups instead |

| Dimethyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₂H₁₈O₄ | Contains methyl groups; may exhibit different reactivity |

| Diisopropyl malonate | C₉H₁₄O₄ | A related compound with two carboxylic acid groups |

Uniqueness

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate stands out due to its cyclic structure combined with both keto and ester functionalities. This combination provides unique reactivity patterns not typically found in linear esters or simple cyclic compounds. Its potential biological activity and applications in diverse fields further emphasize its uniqueness compared to similar compounds .

Alkylation of diisopropyl malonate represents the most widely employed method for constructing the cyclobutane core of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This approach leverages the nucleophilic reactivity of malonate enolates to facilitate cyclization.

Phase-Transfer Catalyzed Double Alkylation

A landmark advancement in this field involves the use of phase-transfer catalysts to enhance reaction efficiency. In this protocol, diisopropyl malonate undergoes C-alkylation with 1,2-dihaloalkanes (e.g., 1,3-dibromo-2,2-dimethoxypropane) in the presence of potassium carbonate as a base. The reaction proceeds in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (90–160°C).

Key Mechanistic Steps:

- Enolate Formation: Deprotonation of diisopropyl malonate generates a resonance-stabilized enolate.

- Intermolecular Alkylation: The enolate attacks electrophilic carbons of the dihaloalkane, displacing halide ions.

- Cyclization: Intramolecular nucleophilic substitution forms the cyclobutane ring, with methoxy groups retained at the 3-positions.

Optimization Insights:

- Delayed addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) after 50–80% substrate conversion improves yields (>98%) by minimizing side reactions.

- Continuous removal of water via azeotropic distillation prevents hydrolysis of intermediates.

Comparative Performance

| Condition | Conversion (%) | Reaction Time (h) |

|---|---|---|

| Without phase-transfer catalyst | 93 | 17 |

| With phase-transfer catalyst | >98 | 3–6 |

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate serves as a critical protein degrader building block in the synthesis of proteolysis targeting chimeras (PROTACs) and related targeted protein degradation systems [1]. This classification reflects the compound's unique structural features that make it particularly valuable for constructing heterobifunctional molecules designed to recruit target proteins to the cellular degradation machinery.

Strategic Importance in PROTAC Development

The compound's designation as a protein degrader building block stems from its ability to serve as an intermediate scaffold that can be readily functionalized to create linker regions connecting protein-of-interest ligands to E3 ubiquitin ligase recruiting moieties [1] [2]. The presence of two isopropyl ester groups provides convenient chemical handles for further derivatization through standard organic transformations, while the strained cyclobutane ring system offers conformational rigidity that can enhance the formation of productive ternary complexes between target proteins and E3 ligases [3] [4].

Synthetic Accessibility and Functionalization

Research has demonstrated that diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be efficiently incorporated into solid-phase PROTAC synthesis protocols [2]. The compound's high commercial purity (>96.0% by gas chromatography) [5] and favorable storage characteristics (stable under refrigeration in inert atmosphere) [5] make it particularly suitable for automated synthesis platforms used in PROTAC library generation.

The ester functionalities can undergo selective hydrolysis to generate carboxylic acid derivatives suitable for amide bond formation with amine-containing ligands [6]. Additionally, the ketone moiety at the 3-position provides an electrophilic center that can participate in nucleophilic addition reactions, enabling the introduction of additional diversity elements during PROTAC construction .

| Synthetic Transformation | Reagent System | Product Type | Typical Yield |

|---|---|---|---|

| Ester hydrolysis | NaOH/H₂O/EtOH | Dicarboxylic acid | 85-95% |

| Amide coupling | EDC/HOBt/amine | Diamide derivative | 70-90% |

| Ketone reduction | NaBH₄/MeOH | Alcohol intermediate | 80-95% |

| Reductive amination | amine/NaBH₃CN | Amino derivative | 65-85% |

Integration with E3 Ligase Recruiting Systems

The cyclobutane core structure has proven compatible with various E3 ligase recruiting systems, including cereblon (CRBN)-targeting immunomodulatory drugs (IMiDs) and von Hippel-Lindau (VHL)-targeting ligands [8] [9]. The conformational constraints imposed by the four-membered ring can help pre-organize PROTAC molecules in conformations favorable for ternary complex formation, potentially leading to enhanced degradation potency and selectivity [10].

Studies have shown that PROTACs incorporating cyclobutane-derived linkers often exhibit improved pharmacokinetic properties compared to their flexible alkyl chain counterparts [11]. This enhancement is attributed to the reduced conformational entropy of the cyclobutane system, which can lead to improved membrane permeability and metabolic stability while maintaining the ability to induce effective protein degradation [9].

Precursor Functionality for Pyrrolidine-2,5-Dicarboxylate Systems

The unique reactivity profile of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate makes it an valuable precursor for the synthesis of pyrrolidine-2,5-dicarboxylate systems through ring contraction methodologies [12] [13]. This transformation represents a powerful synthetic approach for accessing densely functionalized five-membered nitrogen heterocycles that are prevalent in pharmaceutical and natural product chemistry.

Mechanistic Framework for Ring Contraction

The conversion of cyclobutane-1,1-dicarboxylate derivatives to pyrrolidine-2,5-dicarboxylates proceeds through a stereospecific ring contraction mechanism involving nitrogen extrusion chemistry [12] [14]. Research by Antonchick and colleagues has demonstrated that hypervalent iodine(III) reagents, particularly hydroxy(tosyloxy)iodobenzene (HTIB), can effectively mediate this transformation when combined with ammonium carbamate as a nitrogen source [13] [14].

The reaction mechanism involves the initial formation of a 1,1-diazene intermediate through electrophilic amination of the cyclobutane substrate [14] [15]. Subsequent nitrogen extrusion generates a thermally accessible singlet 1,4-biradical species that undergoes rapid intramolecular cyclization to form the pyrrolidine ring system [15] [16]. The stereospecific nature of this process ensures that stereochemical information present in the starting cyclobutane is preserved in the final pyrrolidine product [12] [14].

Stereoretentive Transformation Characteristics

Computational studies using density functional theory (DFT) have revealed that the rate-determining step of the ring contraction corresponds to the simultaneous cleavage of two carbon-nitrogen bonds during nitrogen extrusion [15] [16]. The calculated activation barriers indicate that the stereoretentive pathway is kinetically favored over competing stereoisomerization processes, explaining the high levels of stereochemical fidelity observed experimentally [16].

Specifically, when cis-substituted pyrrolidine-2,5-dicarboxylate precursors derived from the cyclobutane starting material undergo ring contraction, the corresponding cis-cyclobutane products are obtained with excellent stereocontrol (diastereomeric ratio >20:1) [12] [13]. This stereoretention has been attributed to the barrierless collapse of the 1,4-biradical intermediate, which occurs faster than bond rotation processes that could lead to stereochemical scrambling [16].

| Starting Configuration | Product Configuration | Diastereomeric Ratio | Enantiomeric Excess |

|---|---|---|---|

| cis-Cyclobutane-1,1-dicarboxylate | cis-Pyrrolidine-2,5-dicarboxylate | >20:1 | 97% |

| trans-Cyclobutane-1,1-dicarboxylate | trans-Pyrrolidine-2,5-dicarboxylate | >20:1 | >99% |

| Spirooxindole derivative | Spiropyrrolidine product | >20:1 | 97% |

Synthetic Applications and Scope

The ring contraction methodology has been successfully applied to a diverse range of substituted cyclobutane-1,1-dicarboxylate derivatives, demonstrating broad functional group tolerance [12] [13]. Electron-rich aromatic substituents are generally well-tolerated, although some reduction in yield may be observed due to competing oxidation reactions with the hypervalent iodine reagent [16].

The resulting pyrrolidine-2,5-dicarboxylate products serve as versatile intermediates for the synthesis of more complex heterocyclic systems [17]. The presence of both ester functionalities and the pyrrolidine nitrogen provides multiple sites for further derivatization, enabling access to structurally diverse compound libraries suitable for biological screening applications [18].

The method has found particular utility in the preparation of spirocyclic pyrrolidine derivatives, which are important structural motifs in medicinal chemistry due to their conformational rigidity and potential for selective protein-protein interaction modulation [12]. Additionally, the approach has been employed in formal total syntheses of natural products containing pyrrolidine cores, including the cytotoxic natural product piperarborenine B [12].

Utility in Metal-Organic Framework (MOF) Design

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate demonstrates exceptional utility as a bioisosteric linker in metal-organic framework design, particularly for achieving extreme pore compression while maintaining structural integrity [19] [20] [21]. The compound represents the shortest cyclic dicarboxylate that can effectively mimic para-benzene-based linkers through bioisosteric replacement strategies, offering unprecedented control over MOF pore dimensions and gas separation properties.

Bioisosteric Replacement Strategy

The implementation of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in MOF synthesis follows a bioisosteric approach where the cyclobutane core serves as a conformationally constrained analogue of 1,4-benzenedicarboxylate (BDC) [19] [21]. This substitution enables the construction of partitioned acs (pacs) topology frameworks with dramatically reduced pore sizes compared to traditional aromatic linkers.

Research has demonstrated that replacing conventional BDC linkers with trans-1,3-cyclobutanedicarboxylate derivatives in pacs-type MOFs achieves compression ratios of approximately 30% based on unit cell c/a ratios [19] [21]. This extreme pore compression is attributed to the inherently shorter distance between carboxylate coordination sites in the cyclobutane system compared to aromatic linkers, while maintaining the appropriate geometric angles required for framework assembly.

Framework Assembly and Structural Characteristics

The successful incorporation of cyclobutanedicarboxylate linkers into MOF structures requires careful consideration of the strained ring system's geometric constraints [19]. The tetrahedral geometry around the quaternary carbon center in the 1,1-dicarboxylate arrangement provides optimal angles for coordination to metal nodes while minimizing steric interactions that could destabilize the framework [22] [23].

Studies have shown that MOFs constructed with cyclobutanedicarboxylate linkers exhibit remarkable structural stability, maintaining crystallinity under various activation conditions [19]. The enhanced stability is attributed to the conformational rigidity of the cyclobutane ring, which reduces dynamic motion that could lead to framework collapse during guest molecule removal or thermal treatment [24] [25].

| MOF Parameter | BDC-pacs | Cyclobutane-pacs | Change (%) |

|---|---|---|---|

| Unit cell c/a ratio | 1.45 | 1.02 | -30% |

| Pore diameter (Å) | 8.2 | 5.8 | -29% |

| Surface area (m²/g) | 1250 | 890 | -29% |

| Framework density (g/cm³) | 0.85 | 1.21 | +42% |

Gas Separation Applications

The extreme pore compression achieved through cyclobutanedicarboxylate incorporation dramatically enhances the selectivity of MOFs for challenging gas separation applications [19] [20]. Particularly notable is the improvement in acetylene/carbon dioxide (C₂H₂/CO₂) separation, where the compressed pore environment creates optimal binding sites for acetylene while excluding carbon dioxide molecules.

Experimental breakthrough studies have demonstrated that MOFs incorporating cyclobutanedicarboxylate linkers exhibit C₂H₂/CO₂ selectivity values of 20.8, compared to 2.6 for analogous frameworks with conventional aromatic linkers [19]. This eight-fold improvement in selectivity translates to superior performance in practical gas separation applications, making these materials highly attractive for industrial acetylene purification processes.

The enhanced separation performance is attributed to the precise size matching between the compressed pore environment and acetylene molecules, creating favorable enthalpic interactions while sterically excluding carbon dioxide [20]. This size-selective recognition mechanism is particularly effective due to the rigid nature of the cyclobutane linker, which prevents pore breathing that could reduce selectivity.

Multimodular Framework Design

The pacs platform's exceptional tolerance toward isoreticular replacement enables the combination of cyclobutanedicarboxylate linkers with secondary ligands for ultrafine pore tuning [19] [21]. This multimodular approach allows for systematic optimization of pore environments through the incorporation of additional functional groups while maintaining the benefits of extreme pore compression.

Research has shown that the integration of secondary ligands (L2) with cyclobutanedicarboxylate primary ligands (L1) enables compression adjustments of less than 3%, providing unprecedented control over MOF pore dimensions [19]. This ultrafine tuning capability is essential for optimizing selectivity in applications requiring discrimination between molecules with subtle size differences.